(R)-3-(3,4-Difluorophenyl)pyrrolidine

Intellectual Property Chemical Development Stereochemistry

(R)-3-(3,4-Difluorophenyl)pyrrolidine (CAS: 1335886-75-3) is a single-enantiomer chiral pyrrolidine building block with a molecular formula of C10H11F2N and a molecular weight of 183.20 g/mol. It belongs to the class of 3-aryl-pyrrolidines, a scaffold frequently utilized in the development of central nervous system (CNS) agents due to its ability to modulate monoaminergic neurotransmission.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B15226983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3,4-Difluorophenyl)pyrrolidine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1
InChIKeyKVTILWXFURUWHL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3,4-Difluorophenyl)pyrrolidine: A Defined Chiral Pyrrolidine Building Block for CNS-Targeted Research


(R)-3-(3,4-Difluorophenyl)pyrrolidine (CAS: 1335886-75-3) is a single-enantiomer chiral pyrrolidine building block with a molecular formula of C10H11F2N and a molecular weight of 183.20 g/mol . It belongs to the class of 3-aryl-pyrrolidines, a scaffold frequently utilized in the development of central nervous system (CNS) agents due to its ability to modulate monoaminergic neurotransmission [1]. Its precise (R)-stereochemistry at the 3-position of the pyrrolidine ring is its primary distinguishing feature, directly influencing the pharmacological profile of derived compounds.

Why (R)-3-(3,4-Difluorophenyl)pyrrolidine Cannot Be Substituted by Racemic or Alternative Scaffold Variants


Generic substitution with the racemic mixture or the opposite (S)-enantiomer is scientifically invalid for projects requiring defined stereochemistry. The biological activity of 3-aryl-pyrrolidine derivatives is intrinsically linked to their three-dimensional orientation at the chiral center. Patent literature explicitly classifies optically active forms as separate inventive entities from racemates and other isomers, indicating that biological target engagement and pharmacological profiles are stereospecific [1]. Using an undefined stereochemical mixture introduces an uncontrolled variable, jeopardizing the reproducibility of structure-activity relationship (SAR) studies and the validity of downstream pharmacological data, making procurement of the precise (R)-isomer non-negotiable.

Quantitative Comparative Evidence for (R)-3-(3,4-Difluorophenyl)pyrrolidine


Differential Patent Protection for Enantiomers vs. Racemates in 3-Aryl-Pyrrolidine Class

The patent landscape strongly differentiates single enantiomers like (R)-3-(3,4-difluorophenyl)pyrrolidine from the racemic mixture. Foundational patents on 3,4-disubstituted phenylpyrrolidines specify coverage for 'its optically active forms as enantiomers... mixtures of these and its racemate forms as well as salts thereof' [1]. This legal and chemical distinction implies non-obvious differences in biological activity and utility, making the isolated (R)-enantiomer a distinct and necessary research tool compared to the racemate (CAS 848822-98-0).

Intellectual Property Chemical Development Stereochemistry

Presence of (R)-3-(3,4-Difluorophenyl)pyrrolidine Substructure in TRPV1 Antagonists with Nanomolar Potency

A derivative incorporating the (R)-3-(3,4-difluorophenyl)pyrrolidine core, specifically 1-(2-bromophenyl)-3-[(3R)-1-(3,4-difluorophenyl)pyrrolidin-3-yl]urea, demonstrates an EC50 of 8 nM at the human TRPV1 ion channel [1]. This provides a quantitative anchor point for the core scaffold's potential to achieve high potency. In contrast, the same core scaffold modified at the N-substituent yields a D2 dopamine receptor affinity that is drastically lower (IC50 = 24,800 nM) [2], underscoring that the difluorophenyl-pyrrolidine core's activity is highly tunable and not inherently active, making the specific chiral scaffold a critical starting point for selective optimization.

Pain Research TRPV1 Antagonist Ion Channel

Stereochemical Differentiation: (R)- vs (S)-Enantiomer as Distinct Chemical Entities

The (R)-enantiomer (CAS 1335886-75-3) and (S)-enantiomer (CAS 1335947-25-5) are cataloged as entirely distinct products with independent CAS numbers, chemical sheets, and safety data [REFS-1, REFS-2]. This is not a trivial logistical distinction; it reflects fundamental differences in their physical properties (e.g., optical rotation) and, critically, their potential to form diastereomeric salts and differentially interact with chiral environments in biological systems. No certified reference standard or analytical method would equate the two.

Chiral Synthesis Enantiomeric Purity Analytical Chemistry

Key Application Scenarios for (R)-3-(3,4-Difluorophenyl)pyrrolidine


CNS Drug Discovery: Building Block for Monoaminergic Modulators

The compound is ideally suited as a chiral starting material for synthesizing novel 3,4-disubstituted phenylpyrrolidines targeting dopamine, norepinephrine, and serotonin transporters. Its defined (R)-stereochemistry enables the exploration of stereospecific SAR around patent-protected CNS pharmacophores described in patent US 2010/0197760 A1, which is essential for developing next-generation treatments for schizophrenia, ADHD, and cognitive disorders [1].

Pain Research: Precursor for TRPV1 and Ion Channel Ligands

As evidenced by a derived compound exhibiting 8 nM potency at TRPV1 [1], this building block provides direct access to a chemical space that can yield high-affinity ion channel modulators. It is suitable for research groups investigating novel analgesics where a fluorinated, chiral pyrrolidine motif is a required pharmacophoric element to achieve target engagement and selectivity.

Asymmetric Catalysis and Chiral Ligand Design

The single (R)-enantiomer purity is critical for developing chiral ligands or organocatalysts. Any use of the racemate or opposite enantiomer would result in a mixture of diastereomeric catalysts, leading to irreproducible enantiomeric excess (ee) values in asymmetric synthesis. This compound ensures a single, defined catalytic species is generated, which is fundamental for methodology development.

Chemical Biology: Stereospecific Probe Synthesis

This building block is uniquely suited for synthesizing stereochemically pure chemical probes (e.g., fluorescent ligands, affinity chromatography matrices, or PROTAC precursors) targeting CNS receptors. The lack of stereochemical ambiguity is non-negotiable for target identification and validation studies, where a positive hit from the (R)-derived probe would have a specific and tractable origin compared to a hit from a racemic mixture.

Quote Request

Request a Quote for (R)-3-(3,4-Difluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.